molecular formula C42H51N4O10P B115560 5-Hydroxymethyl-DU cep CAS No. 148380-57-8

5-Hydroxymethyl-DU cep

Cat. No. B115560
CAS RN: 148380-57-8
M. Wt: 802.8 g/mol
InChI Key: AXYURRDNKSOJAQ-FYJGSNHZSA-N
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Description

5-Hydroxymethyl-DU CEP is a laboratory chemical used in the manufacture of substances . It has a molecular formula of C42H51N4O10P and a molecular weight of 802.85 .

Scientific Research Applications

Selective Oxidation and Chemical Transformations

  • Building Block for Industrial Chemicals : 5-Hydroxymethylfurfural (5-HMF), a derivative of 5-Hydroxymethyl-DU cep, is used to generate molecules of industrial interest, monomers for polymers, and fuels. Selective oxidation of 5-HMF to 2,5-diformylfuran using mixed oxides as catalysts is a key process in this application (Nocito, Ventura, Aresta, & Dibenedetto, 2018).

  • Conversion to High-Value Chemicals : The conversion of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts is another significant application. This process highlights the potential of 5-Hydroxymethyl-DU cep in producing valuable chemicals from biomass (Casanova, Iborra, & Corma, 2009).

Food Quality Analysis

  • Marker of Food Processing and Storage : 5-Hydroxymethylfurfural (HMF) serves as an important marker in food quality, indicating food freshness and processing levels. Techniques like capillary zone electrophoresis-tandem ion trap mass spectrometry have been developed for its quantification in various food products (Bignardi, Cavazza, & Corradini, 2014).

DNA Analysis and Epigenetics

  • DNA Hydroxymethylation Studies : 5-Hydroxymethyl-2’-deoxycytidine, related to 5-Hydroxymethyl-DU cep, is involved in the modification of mammalian genomic DNA. Techniques like capillary electrophoresis with laser induced fluorescence have been developed for the detection and quantification of this modification, which is crucial for understanding biological functions and diseases (Krais, Park, Plass, & Schmeiser, 2011).

  • Neurodevelopmental Gene Association : Genome-wide DNA hydroxymethylation changes have been linked with neurodevelopmental genes in the human cerebellum, indicating the role of 5-hydroxymethylcytosine in brain development and disorders (Wang et al., 2012).

Mechanism of Action

While the specific mechanism of action for 5-Hydroxymethyl-DU CEP is not available, related compounds like 5-hydroxymethyl-dC act as competitive antagonists at muscarinic receptors . This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder .

properties

IUPAC Name

[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N4O10P/c1-28(2)46(29(3)4)57(54-23-11-22-43)56-37-24-39(45-25-31(26-52-30(5)47)40(48)44-41(45)49)55-38(37)27-53-42(32-12-9-8-10-13-32,33-14-18-35(50-6)19-15-33)34-16-20-36(51-7)21-17-34/h8-10,12-21,25,28-29,37-39H,11,23-24,26-27H2,1-7H3,(H,44,48,49)/t37-,38+,39+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYURRDNKSOJAQ-FYJGSNHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N4O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-DU cep

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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